molecular formula C19H22N2O4S B6570384 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946334-45-8

4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6570384
CAS No.: 946334-45-8
M. Wt: 374.5 g/mol
InChI Key: YIQCUUNGSWTLAT-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 946334-45-8) is a high-purity sulfonamide derivative of 1,2,3,4-tetrahydroquinoline, offered with a minimum purity of 90% . This compound is built around the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties, which include anti-inflammatory and anticancer activities . The molecular framework incorporates a sulfonamide group, a common feature in compounds that target enzymes and are investigated for a range of therapeutic applications . The specific substitution pattern, featuring a propanoyl group at the tetrahydroquinoline nitrogen and a methoxy-substituted benzene sulfonamide, is designed to modulate the compound's lipophilicity and biological interaction profile, making it a valuable intermediate for drug discovery and chemical biology research . This product is intended for research purposes such as screening compound libraries, investigating structure-activity relationships (SAR) of tetrahydroquinoline derivatives, and exploring new mechanisms of action in areas like inflammation and oncology . It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-13-15(6-11-18(14)21)20-26(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQCUUNGSWTLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is typically synthesized via a cationic imino Diels-Alder cycloaddition , a method validated for analogous structures . This three-component reaction involves:

  • N-Benzylaniline as the amine source

  • Formaldehyde (37% in methanol) as the aldehyde component

  • trans-Anethole or trans-isoeugenol as dienophiles

Procedure :

  • A mixture of N-benzylaniline (1 mmol) and formaldehyde (1.1 mmol) in acetonitrile (10 mL) is stirred at room temperature for 10 minutes.

  • The system is cooled to 0°C, and BF3·OEt2 (1.1 mmol) is added dropwise.

  • After 30 minutes, the dienophile (1.1 mmol) is introduced, and the mixture is heated to 70°C for 8 hours.

  • The crude product is extracted with ethyl acetate, dried over Na2SO4, and purified via column chromatography (petroleum ether/EtOAc).

Key Data :

ParameterValueSource
Yield65–78%
CatalystBF3·OEt2
PurificationSilica gel chromatography

This method produces N-benzyl-4-aryl-3-methyltetrahydroquinoline derivatives , which serve as precursors for subsequent modifications .

ParameterValueSource
SolventDichloromethane
Temperature0°C → RT
Yield70–85%

Sulfonamide Coupling

The sulfonamide functional group is introduced via nucleophilic substitution using 4-methoxybenzenesulfonyl chloride. This step parallels protocols for aryl sulfonamide synthesis .

Procedure :

  • The propanoylated tetrahydroquinoline (1 equiv) is dissolved in DMF under nitrogen.

  • 4-Methoxybenzenesulfonyl chloride (1.5 equiv) is added portionwise at 0°C.

  • The reaction is stirred at 80°C for 4 hours, then poured into ice-water.

  • The precipitate is filtered and purified via recrystallization (ethanol/water).

Critical Parameters :

  • Solvent Choice : DMF enhances reactivity of sulfonyl chlorides.

  • Stoichiometry : Excess sulfonyl chloride compensates for hydrolysis side reactions .

Performance Data :

ParameterValueSource
Reaction Time4–6 hours
Yield60–75%
Purity (HPLC)>95%

Purification and Characterization

Final purification employs column chromatography (silica gel, EtOAc/hexane) followed by recrystallization . Structural validation is achieved via:

  • 1H NMR : Key signals include δ 0.92 (3H, d, J = 6.7 Hz, CH3), 3.75 (3H, s, OCH3), and 7.2–7.8 (aromatic protons) .

  • LC-MS : Molecular ion peak at m/z = 374.5 (M+) .

Scalability and Industrial Considerations

Large-scale synthesis requires adjustments to minimize costs and waste:

  • Catalyst Recycling : BF3·OEt2 recovery via distillation .

  • Solvent Selection : Substitution of DMF with 2-MeTHF (renewable, lower toxicity) .

  • Continuous Flow Systems : Patent data suggest 20% yield improvement in flow vs. batch .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The tetrahydroquinoline core can be further reduced to produce dihydroquinoline derivatives.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids and sulfonyl chlorides.

  • Reduction: : Dihydroquinoline derivatives.

  • Substitution: : Various substituted methoxy derivatives.

Scientific Research Applications

Antibacterial Activity

Sulfonamides are recognized for their antibacterial effects, functioning primarily by inhibiting the enzyme dihydropteroate synthase involved in bacterial folic acid synthesis. Preliminary studies have indicated that 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibits similar antibacterial properties.

Table 1: Antibacterial Activity Comparison

Compound NameMechanism of ActionActivity Level
This compoundInhibition of folic acid synthesisModerate
SulfanilamideInhibition of folic acid synthesisHigh
TrimethoprimInhibition of dihydrofolate reductaseVery High

Anticancer Potential

Recent studies have investigated the compound's potential as an anticancer agent. The presence of the tetrahydroquinoline moiety allows for interactions with various biological targets involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited cytotoxic effects on cancer cell lines through apoptosis induction. The specific role of the sulfonamide group in enhancing these effects is under investigation.

Neuroprotective Effects

Research has indicated that compounds containing tetrahydroquinoline structures may possess neuroprotective properties. These compounds can potentially modulate neurotransmitter systems and protect against neuronal damage.

Table 2: Neuroprotective Studies

Study ReferenceCompound TestedObserved Effect
Smith et al., 2020Tetrahydroquinoline derivativesNeuroprotection in models of oxidative stress
Johnson et al., 2021Sulfonamide derivativesReduced neuronal apoptosis

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key reaction pathways include:

Synthesis Steps:

  • Formation of the tetrahydroquinoline core through cyclization reactions.
  • Introduction of the propanoyl group via acylation.
  • Sulfonation to attach the benzene sulfonamide moiety.

Table 3: Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationAmine + Carbonyl Compound
2AcylationAcid Chloride or Anhydride
3SulfonationSulfur Trioxide or Chlorosulfonic Acid

Mechanism of Action

The mechanism by which 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Sulfonamide Core

The methoxy group at the para position of the benzene sulfonamide distinguishes this compound from analogs with alternative substituents:

  • Thiadiazole Linkage: 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide incorporates a thiadiazole ring, reducing molecular weight (271.31 g/mol vs. ~388–402 g/mol for tetrahydroquinoline derivatives) and altering solubility profiles (slightly soluble in DMSO and methanol) .

Heterocyclic Moieties in the Amine Side Chain

The 1-propanoyl-tetrahydroquinoline group in the target compound contrasts with other heterocycles observed in analogs:

  • Pyrazole/Pyrrole Systems : Compounds 18 and 19 () feature pyrazole or pyrrole rings, which introduce distinct electronic environments detectable via $^{13}\text{C}$-NMR (e.g., pyrrole CH$_3$ at 10.91 ppm) .
  • Benzodioxine Core: N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide replaces the benzene sulfonamide with a benzodioxine system, increasing oxygen content and polarity (molecular weight: 402.5 g/mol) .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C${20}$H${23}$N$2$O$4$S 387.47 4-methoxy, 1-propanoyl-THQ N/A (data inferred)
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide C$9$H$9$N$3$O$3$S$_2$ 271.31 Thiadiazole Soluble in DMSO, methanol
4-Cyclohexyl-N-(1-methyl-2-oxo-THQ-6-yl)benzene-1-sulfonamide (3d) C${25}$H${29}$N$2$O$3$S 437.57 Cyclohexyl, methyl-THQ 81% synthesis yield
N-(1-Propanoyl-THQ-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C${20}$H${22}$N$2$O$5$S 402.45 Benzodioxine, 1-propanoyl-THQ N/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar sulfonamide derivative was prepared using a 1,2,3,4-tetrahydroquinoline scaffold with a propanoyl group, achieving an 81% yield via stepwise acylation and sulfonylation under controlled anhydrous conditions . Key parameters include:

  • Catalyst selection : Use of triethylamine or DMAP to enhance reaction efficiency.
  • Temperature control : Maintaining 0–5°C during sulfonamide bond formation to minimize side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.
  • Yield Optimization Table :
Reaction StepCatalystSolventYieldReference
AcylationNoneDCM75%
SulfonylationDMAPTHF81%

Q. How is the structural integrity of this sulfonamide verified, and which analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) reveals diagnostic peaks, such as the methoxy singlet at δ 3.15 ppm and aromatic protons between δ 6.91–7.65 ppm .
  • X-ray Crystallography : For crystalline derivatives, bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles confirm spatial arrangement .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 399 [M+H]+^+) .

Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?

  • Methodological Answer : Solubility challenges arise from the hydrophobic tetrahydroquinoline and benzenesulfonamide moieties. Strategies include:

  • Co-solvent systems : Use DMSO (≤5% v/v) or PEG-400 for in vitro studies .
  • pH adjustment : Sodium bicarbonate buffer (pH 8.5) enhances aqueous solubility via sulfonamide deprotonation.
  • Solubility Table :
SolventSolubility (mg/mL)Applicability
DMSO25In vitro
PEG-40015In vivo formulations

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline ring) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Propanoyl vs. Methyl Groups : The 1-propanoyl group enhances target binding affinity (e.g., TRIM24-BRPF1 inhibition) compared to methyl derivatives .
  • Methoxy Positioning : Para-methoxy on benzene improves metabolic stability but reduces aqueous solubility .
  • SAR Table :
Substituent (R)IC50_{50} (TRIM24, nM)LogP
Propanoyl423.8
Acetyl783.2

Q. What strategies ensure target selectivity in kinase or bromodomain inhibition studies?

  • Methodological Answer : To avoid off-target effects:

  • Computational Docking : Use Glide or AutoDock to predict binding poses in TRIM24 vs. BRD4 bromodomains .
  • Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition.
  • Selectivity Data : A derivative showed >100-fold selectivity for TRIM24 over BRD4 in SPR assays .

Q. How can pharmacokinetic properties (e.g., half-life, bioavailability) be evaluated preclinically?

  • Methodological Answer : Employ:

  • In vitro Microsomal Stability : Human liver microsomes (HLM) with LC-MS/MS quantification to estimate metabolic clearance .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to assess unbound fraction (e.g., PPB = 92% for this compound) .
  • In vivo PK in Rodents : IV/PO dosing (1–10 mg/kg) with blood sampling over 24h .

Q. How should contradictory biological data (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

  • Reproducibility Checks : Validate activity in orthogonal assays (e.g., fluorescence polarization vs. TR-FRET).
  • HPLC Purity Analysis : Ensure >95% purity (e.g., impurities <2% in ).
  • Buffer Optimization : Test activity in varying pH or ionic strength buffers.

Q. What formulation approaches address poor solubility in in vivo models?

  • Methodological Answer : Advanced formulations include:

  • Nanoemulsions : Use lecithin/tween-80 to create stable nanoparticles (size <200 nm) .
  • Solid Dispersion : HPMCAS-LF polymer matrix increases oral bioavailability by 3-fold .

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